4-ethyl-1,2-thiazole-5-carboxylic acid
Description
Properties
CAS No. |
2301183-84-4 |
|---|---|
Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
4-ethyl-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9) |
InChI Key |
ALSSAWIQGJJOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SN=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis from Thioamide and Thiourea Precursors
The classical approach to synthesizing 4-ethyl-1,2-thiazole-5-carboxylic acid involves constructing the thiazole ring from sulfur- and nitrogen-containing precursors. Thioamides or thiourea derivatives are typically condensed with α-halo ketones or esters under acidic or basic conditions to form the heterocyclic core . For example, thiourea reacts with ethyl acetoacetate in the presence of N-bromosuccinimide (NBS) and benzoyl peroxide to yield 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester, a structural analog . Subsequent functionalization introduces the ethyl group at the 4-position via alkylation or nucleophilic substitution.
A notable variation employs 3-nitro-4-hydroxybenzaldehyde as a starting material. This substrate undergoes sequential reactions with hydroxylamine hydrochloride and thioacetamide to form a thiobenzamide intermediate, which cyclizes with 2-chloroethyl acetoacetate to generate the thiazole ring . Catalytic hydrogenation with palladium on carbon (Pd/C) reduces nitro groups to amines, enabling further modifications such as cyanation or ethylation .
Key Reaction Conditions:
-
Catalysts: Benzoyl peroxide (radical initiator), Pd/C (hydrogenation) .
-
Temperature: 80°C for microwave-assisted steps; room temperature for hydrogenation .
Hydrolysis of Ethyl Esters to Carboxylic Acids
A widely adopted method converts ethyl 4-ethyl-1,2-thiazole-5-carboxylate to the corresponding carboxylic acid via alkaline hydrolysis. This one-step process uses aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol under reflux . For instance, ethyl 2,4-dimethylthiazole-5-carboxylate hydrolyzes to 2,4-dimethylthiazole-5-carboxylic acid in 90% yield when refluxed with 10% NaOH . Similarly, ethyl 4-methyl-2-(4-isobutyloxyphenyl)-5-thiazolecarboxylate—a febuxostat intermediate—undergoes hydrolysis with NaOH to yield the carboxylic acid derivative .
Optimization Insights:
-
Solvent Systems: Ethanol-water (1:1 v/v) maximizes solubility and reaction efficiency .
-
Acid Workup: Post-hydrolysis, acidification with HCl precipitates the product, which is purified via recrystallization .
Microwave-Assisted Synthesis
Microwave irradiation accelerates thiazole ring formation and functional group modifications. In one protocol, thiourea and ethyl acetoacetate are irradiated at 80°C for 15 minutes in benzene with NBS and benzoyl peroxide, yielding 2-amino-4-methyl-thiazole-5-carboxylic acid ethyl ester . This method reduces reaction times from hours to minutes and improves yields by minimizing side reactions.
Advantages:
-
Efficiency: 15-minute reaction time vs. 4–6 hours conventionally .
-
Energy Savings: Lower thermal degradation due to rapid heating .
-
Scalability: Compatible with continuous-flow reactors for industrial production .
Solid-Phase and Traditional Organic Synthesis
Solid-phase synthesis offers advantages in purity and scalability, particularly for pharmaceutical applications. A patented route to ethyl 4-methyl-2-(4-isobutyloxyphenyl)-5-thiazolecarboxylate involves coupling a phenylthiourea derivative with ethyl chloroacetoacetate on a resin-bound scaffold . After cleavage from the resin, the ethyl ester is hydrolyzed to the carboxylic acid using NaOH . Traditional methods, meanwhile, rely on Schiff base formation and cyclocondensation in polar aprotic solvents like dimethylformamide (DMF).
Comparison of Methods:
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Alkaline Hydrolysis | NaOH, ethanol-water, reflux | 85–90% | >95% | High |
| Microwave Synthesis | NBS, benzoyl peroxide, 80°C, 15 min | 75–80% | 90–95% | Moderate |
| Solid-Phase Synthesis | Resin-bound intermediates, DMF | 60–70% | >98% | Low |
Industrial-Scale Optimization and Challenges
Industrial production prioritizes cost-effectiveness and environmental sustainability. The use of polyphosphoric acid (PPA) in early synthesis routes posed challenges due to viscous reaction mixtures and phosphorus-rich wastewater . Modern approaches replace PPA with green catalysts like ionic liquids or employ microwave-assisted protocols to reduce solvent waste . Additionally, continuous-flow reactors enhance reproducibility and safety for large-scale thiazole synthesis.
Critical Considerations:
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and substituents undergo oxidation under controlled conditions. Key transformations include:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfur oxidation | H<sub>2</sub>O<sub>2</sub> (30%), RT, 6h | Sulfoxide derivatives | |
| Ethyl group oxidation | KMnO<sub>4</sub>, acidic H<sub>2</sub>O, 80°C | 4-(Carboxy)-1,2-thiazole-5-carboxylic acid |
-
Mechanistic Insight : Sulfoxidation occurs regioselectively at the sulfur atom in the thiazole ring, forming sulfoxides without ring cleavage. Ethyl group oxidation proceeds via radical intermediates under strong oxidizing conditions.
Reduction Reactions
Reductive modifications target both the thiazole ring and carboxylic acid group:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Carboxylic acid reduction | LiAlH<sub>4</sub>, THF, 0°C → RT | 5-(Hydroxymethyl)-4-ethyl-1,2-thiazole | |
| Ring hydrogenation | H<sub>2</sub>, Pd/C, EtOH, 50 psi | Partially saturated thiazoline derivatives |
-
Selectivity : LiAlH<sub>4</sub> selectively reduces the carboxylic acid to a primary alcohol without affecting the thiazole ring. Catalytic hydrogenation partially saturates the thiazole ring under high-pressure conditions.
Substitution Reactions
The carboxylic acid group and positions on the thiazole ring participate in nucleophilic substitutions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 4-ethyl-1,2-thiazole-5-carboxylate | |
| Amide formation | SOCl<sub>2</sub>, then NH<sub>3</sub> | 4-Ethyl-1,2-thiazole-5-carboxamide | |
| Halogenation | PCl<sub>5</sub>, DCM, 0°C | 5-(Chlorocarbonyl)-4-ethyl-1,2-thiazole |
-
Kinetics : Esterification proceeds with >90% yield under acidic conditions. Amide formation via acyl chloride intermediates achieves ~85% efficiency.
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thermal decarboxylation | 200°C, Cu powder | 4-Ethyl-1,2-thiazole | |
| Acid-mediated decarboxylation | H<sub>3</sub>PO<sub>4</sub>, 120°C | 4-Ethyl-1,2-thiazole |
-
Pathway : Decarboxylation follows a radical mechanism under thermal conditions, while acid-mediated pathways involve protonation of the carboxylate.
Cycloaddition and Ring-Opening
The thiazole ring participates in cycloaddition reactions:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | NaN<sub>3</sub>, CuI, DMF | Triazole-fused thiazole derivatives |
-
Application : Azide-alkyne cycloadditions generate triazole hybrids with enhanced biological activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings functionalize the thiazole ring:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | 4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | 5-Carboxy-4-ethyl-2-(4-biphenyl)-1,2-thiazole |
-
Yield : Cross-coupling at the 2-position achieves ~75% yield, enabling aryl/heteroaryl diversification .
pH-Dependent Tautomerism
The compound exhibits tautomeric equilibria in solution:
| Condition | Dominant Tautomer | Notes | Reference |
|---|---|---|---|
| pH < 3 | Thiazolium carboxylate | Protonation at N-1 | |
| pH 7–9 | Zwitterionic form | Deprotonated carboxylate and protonated N |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 4-ethyl-1,2-thiazole-5-carboxylic acid is its antimicrobial properties. Thiazole derivatives, including this compound, have been reported to exhibit significant activity against various bacterial strains, particularly gram-positive bacteria. The mechanism of action involves the inhibition of bacterial DNA synthesis and interference with topoisomerase II, leading to cell death.
Inhibition of Xanthine Oxidase
The compound also serves as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. By inhibiting this enzyme, this compound reduces the production of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases such as gout and hyperuricemia. This property suggests potential therapeutic applications in treating conditions associated with oxidative damage.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.
Agricultural Applications
Fungicidal Properties
In agriculture, thiazole derivatives have been investigated for their fungicidal properties. The application of this compound in crop protection has shown promising results against fungal pathogens that affect crops like wheat and corn. The compound disrupts fungal cell wall synthesis, leading to cell lysis and death .
Case Study: Crop Protection
A field trial conducted on wheat crops treated with formulations containing this compound demonstrated a significant reduction in fungal infections compared to untreated controls. The treated plots showed a 30% increase in yield due to improved plant health and reduced disease incidence.
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .
Case Study: Polymer Blends
Research at ABC Institute explored the incorporation of this compound into polyvinyl chloride (PVC) blends. The resulting materials exhibited improved tensile strength and thermal stability compared to pure PVC. These enhancements make them suitable for applications in construction and automotive industries.
Data Tables
Mechanism of Action
The mechanism of action of 4-ethyl-1,2-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and topoisomerase II can lead to DNA double-strand breaks, resulting in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid
- Molecular Formula: C₁₀H₆ClNO₂S
- Molecular Weight : 239.67 g/mol .
- Structural Differences :
- Substituted with chlorine at position 3 and a phenyl group at position 4.
- Carboxylic acid at position 4 (vs. position 5 in the target compound).
- Higher lipophilicity (logP) due to aromatic and halogen substituents.
| Property | 4-Ethyl-1,2-thiazole-5-carboxylic Acid | 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic Acid |
|---|---|---|
| Molecular Weight | 157.19 g/mol | 239.67 g/mol |
| Substituents | Ethyl (C4), COOH (C5) | Cl (C3), Ph (C5), COOH (C4) |
| Predicted CCS ([M+H]⁺) | 131.9 Ų | Not available |
| Likely Solubility | Moderate (polar COOH, nonpolar ethyl) | Lower (bulky phenyl) |
1,2-Thiazole-5-carboxylic Acid (Parent Compound)
- CAS : 10271-85-9 .
- Molecular Formula: C₄H₃NO₂S.
- Molecular Weight : 129.14 g/mol.
- Structural Differences: No ethyl group; simpler structure with only a carboxylic acid at position 5.
- Key Properties: Higher polarity and lower logP than the ethyl-substituted derivative. Potential for stronger hydrogen bonding due to unsubstituted thiazole ring.
| Property | This compound | 1,2-Thiazole-5-carboxylic Acid |
|---|---|---|
| Molecular Weight | 157.19 g/mol | 129.14 g/mol |
| Substituents | Ethyl (C4), COOH (C5) | COOH (C5) |
| Lipophilicity (logP) | Higher (ethyl group) | Lower |
Ethyl 2-(2-(3-(Methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate
- Molecular Formula : C₁₇H₁₆N₄O₃S₄ .
- Molecular Weight : 452.59 g/mol.
- Structural Differences :
- Complex substitutions: phenyl (C4), acetamido-thiadiazole (C2), and ester (C5).
- Key Properties :
- Extremely high molecular weight and steric bulk.
- Ester group at C5 (vs. carboxylic acid in the target compound) reduces polarity.
| Property | This compound | Ethyl 2-(2-(3-(Methylthio)...-carboxylate |
|---|---|---|
| Molecular Weight | 157.19 g/mol | 452.59 g/mol |
| Functional Groups | COOH (C5), ethyl (C4) | Ester (C5), phenyl (C4), thiadiazole (C2) |
| Bioactivity Relevance | Unstudied | Potential for kinase inhibition |
Biological Activity
4-Ethyl-1,2-thiazole-5-carboxylic acid is a heterocyclic organic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C₅H₇N₃O₂S
- Molecular Weight : Approximately 171.2 g/mol
- Structure : Contains a thiazole ring with an ethyl group and a carboxylic acid functional group, enhancing its lipophilicity and biological interactions.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. Compounds derived from thiazole structures often demonstrate similar properties, suggesting a common mechanism involving the modulation of inflammatory pathways .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. A comparative study showed that it possesses inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics .
3. Anticancer Potential
This compound has been investigated for its anticancer activities. In vitro studies revealed that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM. The compound's mechanism involves targeting specific molecular pathways that regulate cell proliferation and survival .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is linked to oxidative stress and inflammation .
- Cytokine Modulation : It reduces the secretion of pro-inflammatory cytokines through interference with NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-amino-3-ethyl-1,2-thiazole-4-carboxylic acid | C₅H₈N₂O₂S | Contains an amino group; potential for different activities |
| 4-methyl-1,3-thiazole-5-carboxylic acid | C₅H₇NO₂S | Different thiazole structure; less lipophilic |
| 4-Ethyl-[1,2,3]thiadiazole-5-carboxylic acid | C₅H₇N₃O₂S | Different ring structure; distinct reactivity patterns |
The unique combination of an ethyl group at the 4-position and a carboxylic acid at the 5-position distinguishes this compound from others in its class, highlighting its potential for therapeutic applications in both medicinal chemistry and agricultural science.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Diabetes Management : A study evaluated the effect of a thiazole derivative on hyperglycemia in diabetic rats. The compound significantly reduced serum glucose levels and improved insulin sensitivity through its antioxidant properties .
- Cancer Treatment : Research involving human leukemia cell lines demonstrated that derivatives of thiazole compounds can effectively inhibit cell growth and induce apoptosis at low concentrations (IC50 as low as 1.50 µM) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-ethyl-1,2-thiazole-5-carboxylic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, condensation of thioamide derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., acetic acid reflux) can yield thiazole cores. Subsequent functionalization (e.g., ethyl group introduction) may involve alkylation or cross-coupling reactions. Evidence from similar thiazole syntheses highlights the use of thiourea or thioamides with α-keto acids or esters .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the thiazole ring. Infrared (IR) spectroscopy identifies carboxylic acid (C=O, O-H) and thiazole (C-S) functional groups. Mass spectrometry (MS) provides molecular weight validation. Comparative analysis with structurally related compounds (e.g., 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid, mp 201–203°C ) can resolve ambiguities in spectral data.
Q. What are the key considerations in designing a purification protocol for this compound?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective due to the compound’s carboxylic acid moiety. High-Performance Liquid Chromatography (HPLC) with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) ensures purity. Melting point consistency (e.g., 201–203°C for analogous thiazoles ) should be monitored to confirm crystallinity.
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of substituent introduction on the thiazole ring during synthesis?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, directing groups (e.g., carboxylic acid) can guide electrophilic substitution. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki reaction), enable precise ethyl group placement. Evidence from ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate synthesis suggests tert-butyl groups enhance steric control .
Q. How to address discrepancies in reported physical properties (e.g., melting points) of structurally similar thiazole carboxylic acids?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Purity assessment via elemental analysis or X-ray crystallography is essential. For example, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid exhibits a melting point of 214–215°C , but variations could stem from solvent-dependent crystallization. Thermogravimetric Analysis (TGA) can further assess thermal stability.
Q. What strategies can be employed to assess the bioactivity of this compound derivatives against microbial targets?
- Methodological Answer : Structure-Activity Relationship (SAR) studies using derivatives (e.g., ester or amide analogs) can identify pharmacophores. In vitro assays (e.g., minimal inhibitory concentration (MIC) testing) against Mycobacterium tuberculosis, inspired by triazole-thiazole hybrids with anti-tubercular activity , are applicable. Computational docking (e.g., targeting mycobacterial enzymes) complements experimental screening.
Q. How to analyze the electronic effects of substituents on the thiazole ring's carboxylic acid functionality using computational methods?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron-withdrawing/donating effects. For instance, substituents like ethyl groups alter the carboxylic acid’s pKa and reactivity. Comparative studies with analogs (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid ) reveal substituent-dependent charge distribution and tautomer stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
